Propanenitrile, 3,3'-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-
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Overview
Description
Propanenitrile, 3,3’-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- is a complex organic compound with a unique structure that includes a nitrile group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3’-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- typically involves multiple steps. One common method includes the reaction of 4-methylphenyl with 2-oxo-3(2H)-furan to form an intermediate, which is then reacted with propanenitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Propanenitrile, 3,3’-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of Propanenitrile, 3,3’-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- involves its interaction with specific molecular targets and pathways. The nitrile group can form interactions with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3,3’-[(4-formylphenyl)imino]bis-: Similar structure but with a formyl group instead of the furan ring.
Propanenitrile, 3,3’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-: Contains an azo group and a nitrophenyl substituent
Uniqueness
Propanenitrile, 3,3’-((4-((E)-(5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- is unique due to its combination of a nitrile group and a furan ring, which imparts specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
89080-20-6 |
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Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |
InChI |
InChI=1S/C24H21N3O2/c1-18-4-8-20(9-5-18)23-17-21(24(28)29-23)16-19-6-10-22(11-7-19)27(14-2-12-25)15-3-13-26/h4-11,16-17H,2-3,14-15H2,1H3/b21-16+ |
InChI Key |
WYOFYCDFIQDSTK-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2 |
Origin of Product |
United States |
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